Atropine N-oxide hydrochloride

概要

説明

Atropine oxide hydrochloride is an alkaloid derived from the belladonna plant. It is a major metabolite of atropine and functions as a competitive nonselective antagonist at central and peripheral muscarinic acetylcholine receptors . This compound is known for its antimuscarinic properties, which make it useful in various medical applications.

準備方法

化学反応の分析

N-Demethylation Reactions

Atropine N-oxide hydrochloride serves as a precursor for the synthesis of noratropine , a demethylated derivative. Two primary methods are employed:

Electrochemical N-Demethylation

This method avoids hazardous reagents like chloroform. It uses methanol as a solvent and supporting electrolytes (e.g., LiBr, LiClO₄) to facilitate the reaction . Key observations:

-

Yield : ~80% for noratropine under optimized conditions.

-

Reaction Time : Longer with LiBr compared to other electrolytes.

-

Mechanism : Similar to Shono-type electrochemical oxidations, involving C–H activation adjacent to nitrogen atoms .

Supporting Electrolyte Comparison (adapted from ):

| Electrolyte | Reaction Time | Yield |

|---|---|---|

| LiBr | Longer | High |

| LiClO₄ | Shorter | High |

Polonovski Reaction

A classical method for N-demethylation, this reaction uses acylating agents (e.g., acetic anhydride) to form an N,N-dialkyl acetamide intermediate. Hydrolysis yields the nor compound and formaldehyde . While effective, the reaction may involve toxic reagents like cyanogen bromide, necessitating careful handling .

Simplified Reaction Pathway (from ):

textAtropine N-oxide → N,N-dialkyl acetamide (via acylating agent) → Noratropine + HCHO

Analytical Characterization

Mass spectrometry (MS) is critical for identifying reaction products. For atropine N-oxide:

科学的研究の応用

Pharmacological Applications

1. Antagonistic Properties

Atropine N-oxide hydrochloride exhibits competitive antagonism towards muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, M3, M4, and M5 subtypes. This property positions it as a potential therapeutic agent in conditions where modulation of cholinergic signaling is beneficial, such as in the treatment of nerve agent and pesticide poisoning .

2. Toxicology Studies

Research indicates that atropine N-oxide can be utilized in toxicology to counteract the effects of organophosphate poisoning. Studies have demonstrated its efficacy in reversing symptoms induced by excessive acetylcholine accumulation due to inhibited cholinesterase activity .

3. Analytical Chemistry

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, which facilitates the analysis of this compound in various samples, including pharmacokinetic studies .

Case Studies

Case Study 1: Treatment of Organophosphate Poisoning

In a clinical scenario involving organophosphate poisoning, atropine N-oxide was administered to patients exhibiting severe cholinergic symptoms. The compound successfully mitigated symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching. The rapid onset of action was noted, with significant patient recovery within hours of administration .

Case Study 2: Pharmacokinetic Profile Analysis

A pharmacokinetic study utilizing HPLC demonstrated the absorption and elimination profiles of this compound in animal models. Results indicated a rapid peak concentration following administration with a half-life conducive for therapeutic application against acute poisoning scenarios .

Data Tables

| Application Area | Details |

|---|---|

| Antagonism | Competitive antagonist at mAChRs (M1-M5) |

| Toxicology | Effective for treating organophosphate and pesticide poisoning |

| Analytical Method | HPLC method using acetonitrile and water for separation |

| Pharmacokinetics | Rapid absorption; suitable half-life for acute treatment |

作用機序

アトロピンオキシド塩酸塩は、ムスカリン性受容体の競合的、可逆的アンタゴニストとして機能します。 これらの受容体におけるアセチルコリンの作用を阻害することにより、"休息と消化"の活動を担当する副交感神経系を阻害します 。 この阻害により、瞳孔散大、心拍数の増加、唾液分泌の減少などの効果が得られます .

類似化合物との比較

アトロピンオキシド塩酸塩は、アニスダミン、アニスディン、スコポラミン、チオトロピウムなどの他の抗コリン剤に似ています 。それは、その特異的な結合親和性と代謝プロファイルにおいてユニークです。 対応物のいくつかとは異なり、アトロピンオキシド塩酸塩はアトロピンの主要な代謝産物であり、独特の薬物動態特性を持っています .

類似化合物

- アニスダミン

- アニスディン

- スコポラミン

- チオトロピウム

アトロピンオキシド塩酸塩は、医学における特定の用途とアトロピンの代謝産物としての役割により、研究と臨床の両方において貴重な化合物となっています。

生物活性

Atropine N-oxide hydrochloride, a major metabolite of atropine, is an alkaloid derived from the belladonna plant (Atropa belladonna). It is recognized for its role as a competitive non-selective antagonist at central and peripheral muscarinic acetylcholine receptors. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

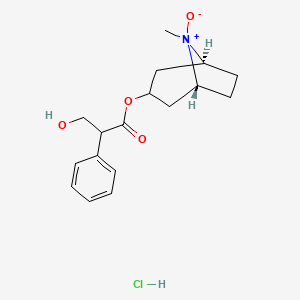

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₂₃ClN₂O₄ and a molecular weight of approximately 348.83 g/mol. The compound is characterized by its ability to interact with various muscarinic receptor subtypes (M1-M5) in the body, influencing numerous physiological processes.

As a muscarinic antagonist, this compound inhibits the action of acetylcholine at muscarinic receptors. This inhibition can lead to several physiological effects:

- Cardiovascular Effects : Atropine N-oxide can increase heart rate by blocking vagal effects on the heart.

- Respiratory Effects : It may induce bronchodilation, enhancing respiratory function.

- Ocular Effects : The compound causes mydriasis (pupil dilation) by inhibiting the circular pupillary sphincter muscle.

Pharmacokinetics

The pharmacokinetic profile of atropine N-oxide includes:

- Absorption : Rapid absorption following intramuscular administration, with a bioavailability of approximately 50% when given intramuscularly.

- Distribution : The volume of distribution ranges from 1.0 to 1.7 L/kg.

- Metabolism : Primarily metabolized in the liver, with significant metabolites including noratropine and tropic acid.

- Elimination : Approximately 13% to 50% is excreted unchanged in urine.

Table 1: Biological Activity Summary

Case Studies and Research Findings

-

Myopia Prevention in Animal Models :

A study demonstrated that this compound significantly inhibited form-deprivation myopia in chicks. The mechanism involved increased nitric oxide production, which was essential for the drug's efficacy . -

Cardiovascular Effects :

Research indicated that atropine N-oxide could effectively counteract bradycardia induced by vagal stimulation in animal models. Its ability to block muscarinic receptors led to increased heart rates and improved cardiac output . -

Toxicological Implications :

In a controlled study involving pigs, varying doses of atropine led to notable changes in cardiovascular parameters. Higher doses resulted in significant reductions in heart rate and mean arterial pressure, indicating potential toxic effects at elevated concentrations .

特性

IUPAC Name |

[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRBWTMEQQSFLO-ICPLZUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045384 | |

| Record name | Atropine-N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4574-60-1 | |

| Record name | Atropine Oxide Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine-N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPINE OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。